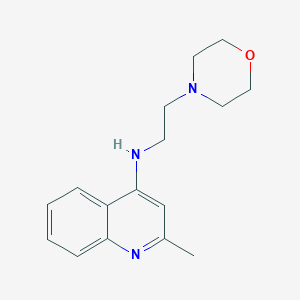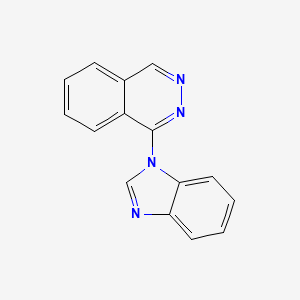
2-anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one (ABTO) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ABTO belongs to the family of benzothiazole derivatives, which have been widely studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to bind to the amyloid-beta peptide, which is believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. For example, this compound has been shown to have antioxidant activity, which can protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. Additionally, this compound has been shown to have antiproliferative activity, which can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one has several advantages for lab experiments, including its ease of synthesis, stability, and diverse biological activities. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity. These limitations can be overcome by modifying the structure of this compound or by using alternative solvents or delivery methods.
Direcciones Futuras
There are several future directions for the research on 2-anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one, including the development of more potent derivatives with improved solubility and bioavailability, the investigation of its potential applications in other fields, such as agriculture and energy, and the elucidation of its mechanism of action. Additionally, the use of this compound as a fluorescent probe for the detection of other analytes, such as proteins and nucleic acids, is an area of active research.
Métodos De Síntesis
The synthesis of 2-anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one can be achieved through several methods, including the reaction of 2-aminobenzothiazole with aniline and acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-aminobenzothiazole with aniline and 4-chloro-3-nitrobenzoyl chloride in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
2-anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound and its derivatives have shown promising activity against several diseases, such as cancer, Alzheimer's disease, and diabetes. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as polymers and dendrimers. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions in water.
Propiedades
IUPAC Name |
2-anilino-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-11-8-4-7-10-12(11)17-13(15-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVFVNIQFZNODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)


![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)




![1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)


![2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B7441206.png)